An In-depth Technical Guide to (5-Tert-butyl-2-methylphenyl)boronic acid: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to (5-Tert-butyl-2-methylphenyl)boronic acid: Structure, Properties, and Synthetic Utility
Executive Summary
(5-Tert-butyl-2-methylphenyl)boronic acid is a specialized organoboron compound featuring a sterically hindered aromatic framework. This guide provides a comprehensive analysis of its chemical structure, physicochemical properties, a robust synthetic protocol, and its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The strategic placement of the tert-butyl and methyl groups imparts unique reactivity and selectivity, making it a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights and detailed experimental methodologies.
Introduction and Strategic Importance
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for forming carbon-carbon bonds.[1] Among this versatile class of reagents, (5-Tert-butyl-2-methylphenyl)boronic acid stands out due to its distinct substitution pattern. The presence of a bulky tert-butyl group para to the boronic acid and an ortho-methyl group creates significant steric hindrance around the reactive center. This steric encumbrance is not a limitation but a strategic feature that can be exploited to control regioselectivity, influence the rate of transmetalation, and minimize undesirable side reactions such as homocoupling in palladium-catalyzed processes.[2][3] Its utility lies in the construction of highly substituted biaryl systems, which are common motifs in pharmacologically active compounds and advanced materials.[4][5]
Molecular Structure and Physicochemical Properties
The chemical identity of (5-Tert-butyl-2-methylphenyl)boronic acid is defined by its unique arrangement of functional groups on the phenyl ring. The boronic acid moiety (-B(OH)₂) is positioned at C1, a methyl group at C2, and a tert-butyl group at C5. This arrangement dictates its reactivity, solubility, and crystalline nature.
Caption: Chemical structure of (5-Tert-butyl-2-methylphenyl)boronic acid.
The key properties of this compound are summarized below. These values are critical for designing experimental conditions, ensuring accurate stoichiometry, and confirming product identity.
| Property | Value | Source(s) |
| CAS Number | 2377606-81-8 | [6] |
| Molecular Formula | C₁₁H₁₇BO₂ | [7] |
| Molecular Weight | 192.07 g/mol | [7] |
| Appearance | Typically a white to off-white solid or crystalline powder. | General chemical knowledge |
| Melting Point | Data not consistently available; requires experimental determination. | |
| Solubility | Soluble in organic solvents like THF, Dioxane, DMSO, and alcohols. | General boronic acid properties |
| ¹H NMR (Expected) | Signals for aromatic protons (d, dd, s), methyl protons (s), tert-butyl protons (s), and boronic acid protons (broad s). | Based on chemical structure |
| ¹³C NMR (Expected) | Signals for aromatic carbons (including the carbon attached to boron), methyl carbon, and tert-butyl carbons (quaternary and methyls). | Based on chemical structure |
| ¹¹B NMR (Expected) | A single broad signal typically in the range of 28-33 ppm, characteristic of an arylboronic acid.[8] | [8][9] |
Synthesis of (5-Tert-butyl-2-methylphenyl)boronic acid
Scientific Rationale: The most direct and reliable method for synthesizing arylboronic acids is through the borylation of an organometallic intermediate, typically an organolithium or Grignard reagent, derived from the corresponding aryl halide. The lithiation-borylation sequence is often preferred for its high efficiency and functional group tolerance at low temperatures. The process begins with a halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting aryllithium species with a boron electrophile, such as triisopropyl borate. The low temperature (-78 °C) is critical to prevent side reactions of the highly reactive aryllithium intermediate. Subsequent acidic workup hydrolyzes the boronate ester to yield the final boronic acid.[10]
Caption: Synthetic workflow for (5-Tert-butyl-2-methylphenyl)boronic acid.
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Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-bromo-4-tert-butyl-2-methylbenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Add n-butyllithium (1.1 equiv, typically 2.5 M in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
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Borylation: To the aryllithium solution, add triisopropyl borate (1.2 equiv) dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).
-
Hydrolysis: Cool the mixture to 0 °C in an ice bath and quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2). Stir vigorously for 1-2 hours.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by silica gel column chromatography to yield the pure (5-Tert-butyl-2-methylphenyl)boronic acid.
Application in Suzuki-Miyaura Cross-Coupling
Mechanistic Insight: The Suzuki-Miyaura reaction is a palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1] (5-Tert-butyl-2-methylphenyl)boronic acid serves as the organoboron nucleophile. The reaction is initiated by the oxidative addition of an organohalide (Ar-X) to a Pd(0) catalyst. The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[11] This boronate then undergoes transmetalation with the Pd(II)-halide complex, transferring its aryl group to the palladium center. The final step is reductive elimination, which forms the new C-C bond of the biaryl product and regenerates the active Pd(0) catalyst.[1] The steric hindrance of the title compound can slow the transmetalation step, which can be advantageous in preventing side reactions and may require more reactive palladium catalysts or ligands.[2][12]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This protocol describes a general procedure for coupling (5-Tert-butyl-2-methylphenyl)boronic acid with an aryl bromide.
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Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 equiv), (5-Tert-butyl-2-methylphenyl)boronic acid (1.2-1.5 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst. A common choice is Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium source like Pd(OAc)₂ (1-5 mol%) and a phosphine ligand like SPhos or XPhos (2-10 mol%). The choice of ligand is crucial for coupling sterically hindered partners.
-
Solvent Addition: Add a degassed solvent system. A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (typically a 4:1 to 10:1 ratio) is common.
-
Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude biaryl product is then purified by flash column chromatography on silica gel.
Handling, Storage, and Safety
-
Handling: (5-Tert-butyl-2-methylphenyl)boronic acid should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from moisture and oxidizing agents. Boronic acids can undergo slow decomposition or trimerization to form boroxines upon prolonged exposure to air and moisture. Storing under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.
-
Protodeboronation: A key potential side reaction for arylboronic acids is protodeboronation, where the C-B bond is cleaved by a proton source, reverting the compound to the corresponding arene. This is often more prevalent with electron-rich or sterically hindered boronic acids and can be minimized by using anhydrous solvents and carefully controlling the reaction pH.[2]
Conclusion
(5-Tert-butyl-2-methylphenyl)boronic acid is a highly valuable and specialized reagent in synthetic organic chemistry. Its sterically demanding nature provides a powerful tool for controlling selectivity in the synthesis of complex biaryl structures. Understanding its properties, synthetic route, and the nuances of its application in Suzuki-Miyaura coupling allows researchers to effectively leverage this building block for the targeted construction of novel molecules in pharmaceutical and materials science research.
References
-
(5-(tert-butyl)-2-methylphenyl)boronic acid. Boroncore. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]
-
Supporting Information for a publication. The Royal Society of Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
(3-(TERT-BUTYL)-5-METHYLPHENYL)BORONIC ACID. 2a biotech. [Link]
-
A Facile Hydroxylation of Arylboronic Acids Mediated by Sodium Ascorbate. [Link]
-
Organic Syntheses Procedure. [Link]
-
(5-(Tert-butyl)-2-formylphenyl)boronic acid. AOBChem. [Link]
-
11B NMR Chemical Shifts. SDSU Chemistry. [Link]
-
Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. ResearchGate. [Link]
-
Synthesis of biologically active boron-containing compounds. PMC - NIH. [Link]
-
Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. [Link]
-
2-Methylphenyl boronic acid. PubChem - NIH. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2377606-81-8 | (5-(tert-butyl)-2-methylphenyl)boronic acid | Boroncore [boroncore.com]
- 7. (5-(tert-butyl)-2-methylphenyl)boronic acid [sigmaaldrich.com]
- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 9. raineslab.com [raineslab.com]
- 10. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 2-Methylphenyl boronic acid | C7H9BO2 | CID 2733267 - PubChem [pubchem.ncbi.nlm.nih.gov]

